molecular formula C19H15F3N2O3 B3457958 4-(1,3-dioxoisoindol-2-yl)-N-[3-(trifluoromethyl)phenyl]butanamide

4-(1,3-dioxoisoindol-2-yl)-N-[3-(trifluoromethyl)phenyl]butanamide

Cat. No.: B3457958
M. Wt: 376.3 g/mol
InChI Key: RVCCUGFEEFONKL-UHFFFAOYSA-N
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Description

4-(1,3-dioxoisoindol-2-yl)-N-[3-(trifluoromethyl)phenyl]butanamide is a synthetic organic compound characterized by the presence of a phthalimide moiety and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-dioxoisoindol-2-yl)-N-[3-(trifluoromethyl)phenyl]butanamide typically involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide intermediate. This intermediate is then reacted with a trifluoromethyl-substituted phenylamine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-dioxoisoindol-2-yl)-N-[3-(trifluoromethyl)phenyl]butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the phthalimide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-(1,3-dioxoisoindol-2-yl)-N-[3-(trifluoromethyl)phenyl]butanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 4-(1,3-dioxoisoindol-2-yl)-N-[3-(trifluoromethyl)phenyl]butanamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The phthalimide moiety may also contribute to the compound’s binding affinity to specific targets.

Comparison with Similar Compounds

Similar Compounds

    4-(1,3-dioxoisoindol-2-yl)butanamide: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    N-(3-trifluoromethylphenyl)phthalimide: Similar structure but with variations in the side chain, leading to different reactivity and applications.

Uniqueness

4-(1,3-dioxoisoindol-2-yl)-N-[3-(trifluoromethyl)phenyl]butanamide is unique due to the presence of both the phthalimide and trifluoromethyl groups, which confer distinct chemical properties and potential applications. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable candidate for various scientific and industrial applications.

Properties

IUPAC Name

4-(1,3-dioxoisoindol-2-yl)-N-[3-(trifluoromethyl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2O3/c20-19(21,22)12-5-3-6-13(11-12)23-16(25)9-4-10-24-17(26)14-7-1-2-8-15(14)18(24)27/h1-3,5-8,11H,4,9-10H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVCCUGFEEFONKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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